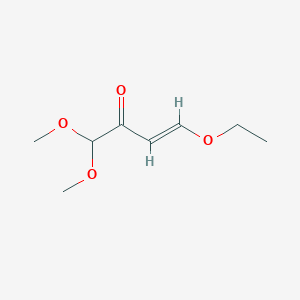
4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is an organic compound that features a chloro-substituted benzoic acid moiety linked to a tetrahydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyrimidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chloro group on the benzoic acid moiety can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chloro-substituted benzoic acid with the tetrahydropyrimidinone ring, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site or allosteric sites of the target molecules, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid: is similar to other chloro-substituted benzoic acids and tetrahydropyrimidinone derivatives.
4-Chlorobenzoic acid: A simpler analogue with only the chloro-substituted benzoic acid moiety.
3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid: Lacks the chloro substitution.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro group and the tetrahydropyrimidinone ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9ClN2O4 |
|---|---|
Molecular Weight |
268.65 g/mol |
IUPAC Name |
4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O4/c12-7-2-1-6(10(16)17)5-8(7)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18) |
InChI Key |
KYEDERIYNVEFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)


![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)


amine hydrochloride](/img/structure/B13489112.png)


![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)

![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)
